3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302465
InChI: InChI=1S/C16H17N5S/c1-11-4-5-12(2)13(8-11)10-22-16-20-19-15(21(16)3)14-9-17-6-7-18-14/h4-9H,10H2,1-3H3
SMILES:
Molecular Formula: C16H17N5S
Molecular Weight: 311.4 g/mol

3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

CAS No.:

Cat. No.: VC16302465

Molecular Formula: C16H17N5S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole -

Specification

Molecular Formula C16H17N5S
Molecular Weight 311.4 g/mol
IUPAC Name 2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine
Standard InChI InChI=1S/C16H17N5S/c1-11-4-5-12(2)13(8-11)10-22-16-20-19-15(21(16)3)14-9-17-6-7-18-14/h4-9H,10H2,1-3H3
Standard InChI Key GUQQRAYDGMUABR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₇N₅S, with a molecular weight of 311.4 g/mol. Its IUPAC name, 2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine, reflects the integration of a 1,2,4-triazole ring substituted at position 3 with a pyrazine group and at position 5 with a methylthio-linked 2,5-dimethylphenyl group. Key structural features include:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient characteristics that enhance binding to biological targets .

  • Methylthio-(2,5-dimethylphenyl) group: A sulfur-containing substituent that improves lipophilicity and membrane permeability, critical for pharmacokinetic optimization .

  • Methyl group at position 4: Stabilizes the triazole ring via steric and electronic effects, influencing conformational rigidity .

The compound’s canonical SMILES, CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3, and X-ray crystallographic data from analogous triazoles reveal a planar triazole core with dihedral angles of 27.7–112.7° between substituent rings, suggesting moderate conjugation and steric flexibility.

Table 1: Physicochemical Properties of 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

PropertyValue
Molecular FormulaC₁₆H₁₇N₅S
Molecular Weight311.4 g/mol
IUPAC Name2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine
SMILESCC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Mechanism of Action and Biological Activities

Enzyme Inhibition and Receptor Modulation

The compound exhibits chemopreventive and chemotherapeutic effects via inhibition of key enzymes involved in cancer progression :

  • Tyrosine Kinase Inhibition: The pyrazine ring interacts with ATP-binding pockets, disrupting phosphorylation cascades .

  • Cytotoxic Activity: Induction of apoptosis in cancer cell lines (e.g., HCT-116, MCF-7) through caspase-3 activation and Bcl-2 suppression .

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Structure-Activity Relationships (SAR)

  • Pyrazine Substituent: Enhances π-π stacking with aromatic residues in enzyme active sites .

  • Methylthio Group: Increases lipophilicity, improving blood-brain barrier penetration .

  • 2,5-Dimethylphenyl Group: Steric bulk reduces off-target interactions, enhancing selectivity.

Table 2: Biological Activities of Analogous 1,2,4-Triazole Derivatives

CompoundIC₅₀ (Cancer Cells)MIC (Bacteria)Reference
4-Phenyl-1,2,4-triazole-3-thiol6.2 μM (HCT-116)12.5 μg/mL (E. coli)
5-Trifluoromethyl-1,2,4-triazole27.3 μM (T47D)25 μg/mL (S. aureus)

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